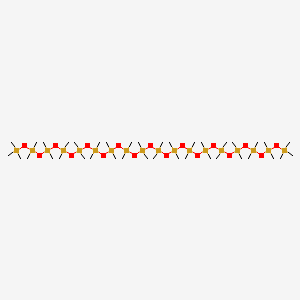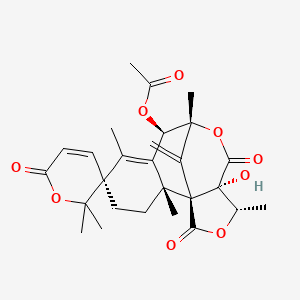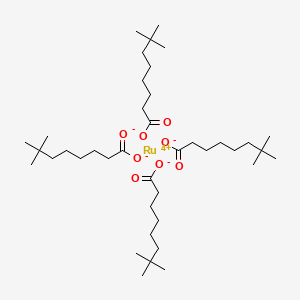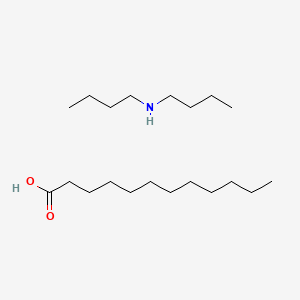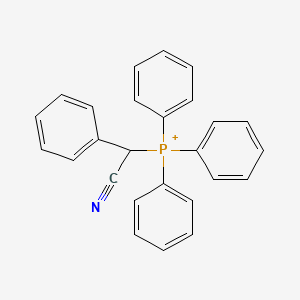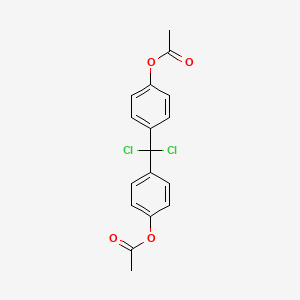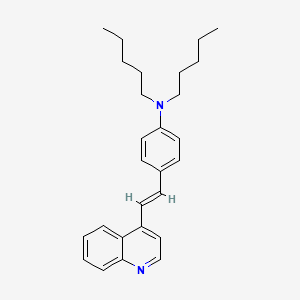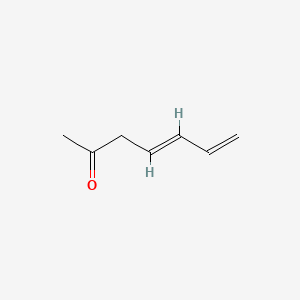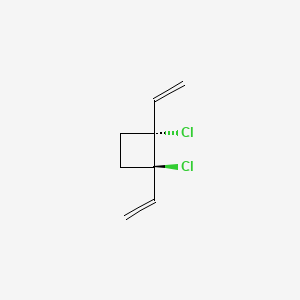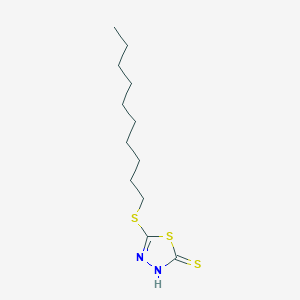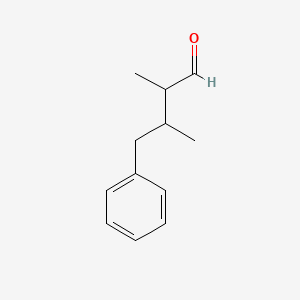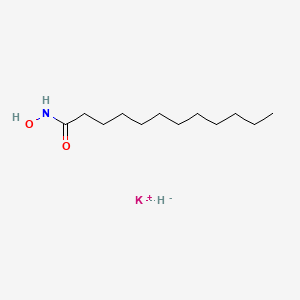
Potassium N-hydroxylauramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium N-hydroxylauramidate can be synthesized through the reaction of lauric acid with hydroxylamine, followed by neutralization with potassium hydroxide. The general reaction involves the formation of N-hydroxylauramide, which is then converted to its potassium salt form.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the following steps:
Esterification: Lauric acid is esterified with methanol to form methyl laurate.
Hydroxylamination: Methyl laurate reacts with hydroxylamine to produce N-hydroxylauramide.
Neutralization: N-hydroxylauramide is neutralized with potassium hydroxide to yield this compound.
The reaction conditions generally include controlled temperatures and pH levels to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Potassium N-hydroxylauramidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form amides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Produces oxo derivatives.
Reduction: Forms primary amides.
Substitution: Yields substituted hydroxamic acids.
Aplicaciones Científicas De Investigación
Potassium N-hydroxylauramidate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in metalloproteinases.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the formulation of detergents and surfactants due to its amphiphilic nature.
Mecanismo De Acción
The mechanism by which potassium N-hydroxylauramidate exerts its effects involves its ability to chelate metal ions. This chelation disrupts the function of metalloproteinases, enzymes that require metal ions for their activity. By inhibiting these enzymes, this compound can interfere with various biological processes, including cell proliferation and microbial growth.
Comparación Con Compuestos Similares
- Sodium N-hydroxylauramidate
- Calcium N-hydroxylauramidate
- Magnesium N-hydroxylauramidate
Comparison: Potassium N-hydroxylauramidate is unique due to its specific potassium ion, which influences its solubility and reactivity. Compared to sodium and calcium analogs, this compound may exhibit different binding affinities and biological activities, making it a distinct compound in its class.
Propiedades
Número CAS |
94166-52-6 |
|---|---|
Fórmula molecular |
C12H26KNO2 |
Peso molecular |
255.44 g/mol |
Nombre IUPAC |
potassium;hydride;N-hydroxydodecanamide |
InChI |
InChI=1S/C12H25NO2.K.H/c1-2-3-4-5-6-7-8-9-10-11-12(14)13-15;;/h15H,2-11H2,1H3,(H,13,14);;/q;+1;-1 |
Clave InChI |
GXEUVMONJAJNJG-UHFFFAOYSA-N |
SMILES canónico |
[H-].CCCCCCCCCCCC(=O)NO.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


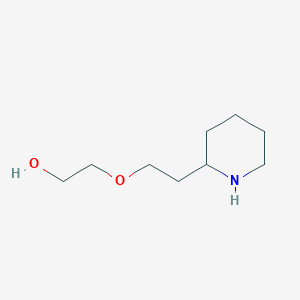

![Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-](/img/structure/B12656532.png)
